

Introduction: The Strategic Importance of Halogenated Scaffolds

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Compound of Interest

Compound Name: *3-Cyano-2-iodobenzoic acid*

CAS No.: 106589-22-4

Cat. No.: B3210344

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In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of rational drug design. Among these, iodinated benzoic acids represent a particularly valuable class of intermediates due to the unique reactivity of the carbon-iodine bond. This guide provides a comprehensive technical overview of **3-Cyano-2-iodobenzoic acid**, a multifunctional building block for researchers, scientists, and drug development professionals. We will explore its fundamental properties, synthesis, and critical applications, with an emphasis on the chemical logic that drives its utility in the synthesis of complex pharmaceutical agents. The presence of three distinct functional groups—a carboxylic acid, a nitrile, and an iodine atom—on a single phenyl ring makes this compound a highly versatile platform for generating molecular diversity.

Physicochemical and Structural Characteristics

A precise understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. **3-Cyano-2-iodobenzoic acid** is a solid, typically appearing as a powder.^[1] Its key identifiers and properties are summarized below, providing the foundational data required for experimental design, reaction stoichiometry, and safety assessments.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₄ INO ₂	[2][3][4]
Molecular Weight	273.03 g/mol	[2][3][5]
CAS Number	106589-22-4	[1][3][5][6]
Melting Point	277-279 °C	[1]
Physical Form	Powder	[1]
Purity (Typical)	≥98%	[3]
InChI Key	LYQYOMPRHIJZGV- UHFFFAOYSA-N	[1][6]
Canonical SMILES	C1=CC(=C(C(=C1)C(=O)O)I)C #N	[3][4][6]

Synthesis Pathway: A Mechanistic Perspective

The synthesis of **3-Cyano-2-iodobenzoic acid** typically leverages the Sandmeyer reaction, a robust and well-established method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. This approach offers high yields and functional group tolerance. The logical starting material is 2-amino-3-cyanobenzoic acid.

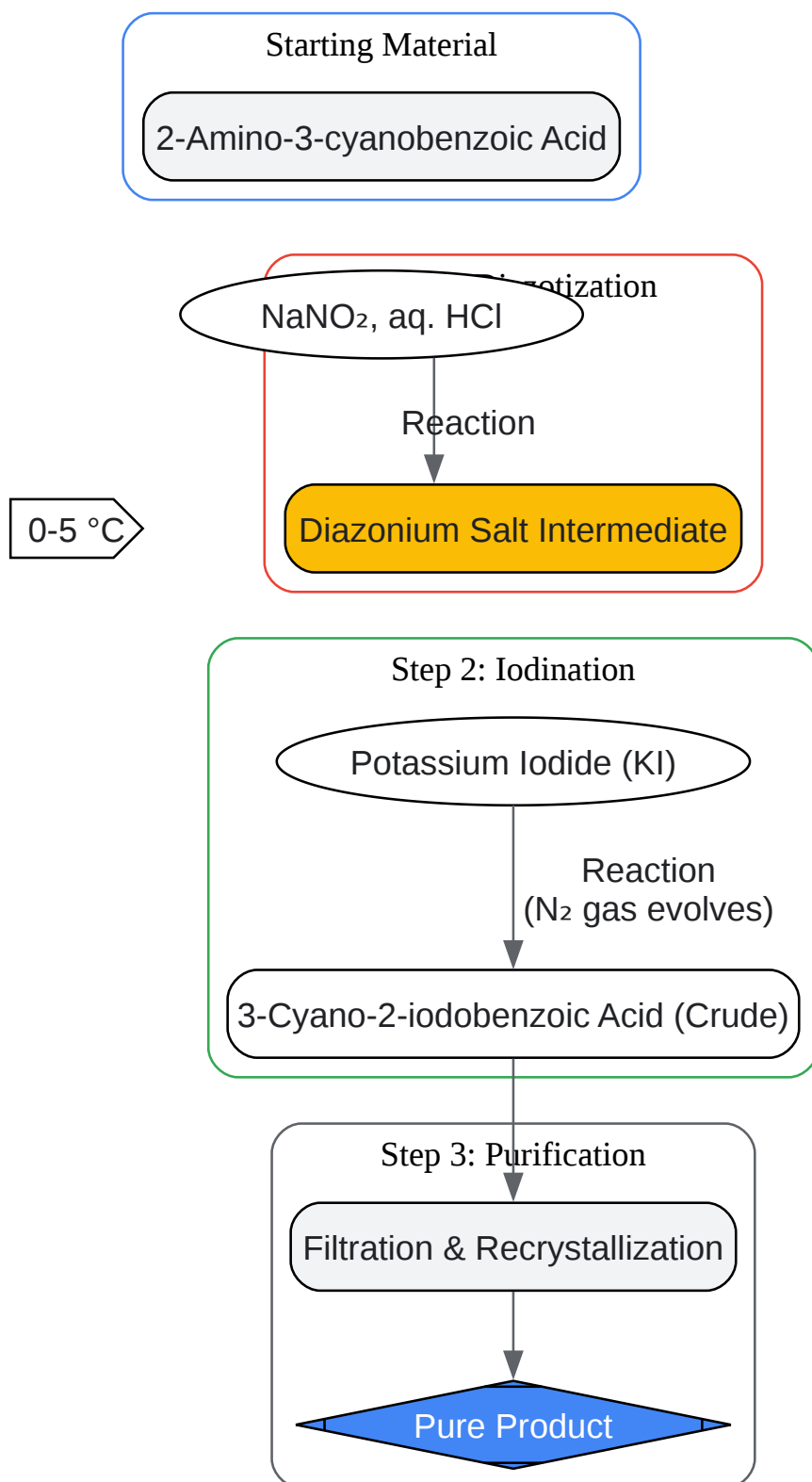
Experimental Protocol: Synthesis via Diazotization-Sandmeyer Reaction

- Diazotization:** 2-amino-3-cyanobenzoic acid is suspended in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. The low temperature is critical to ensure the stability of the resulting diazonium salt. A solution of sodium nitrite (NaNO₂) in water is then added dropwise. The nitrous acid, formed in situ, reacts with the primary amine to form the diazonium salt. The causality here is the electrophilic attack of the nitrosonium ion on the amine nitrogen.
- Iodination (Sandmeyer Reaction):** In a separate vessel, a solution of potassium iodide (KI) in water is prepared. The cold diazonium salt solution is then added slowly to the KI solution. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), and it is displaced by

the iodide ion (I^-). This step does not require a copper catalyst, unlike the corresponding cyanation or chlorination reactions, because iodide itself is a strong enough nucleophile to react with the diazonium salt.

- **Work-up and Purification:** Upon completion of the reaction (indicated by the cessation of nitrogen evolution), the reaction mixture is warmed to room temperature to ensure full decomposition of any remaining diazonium salt. The crude product precipitates from the aqueous solution. It is then collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity **3-Cyano-2-iodobenzoic acid**.

Synthesis Workflow Diagram



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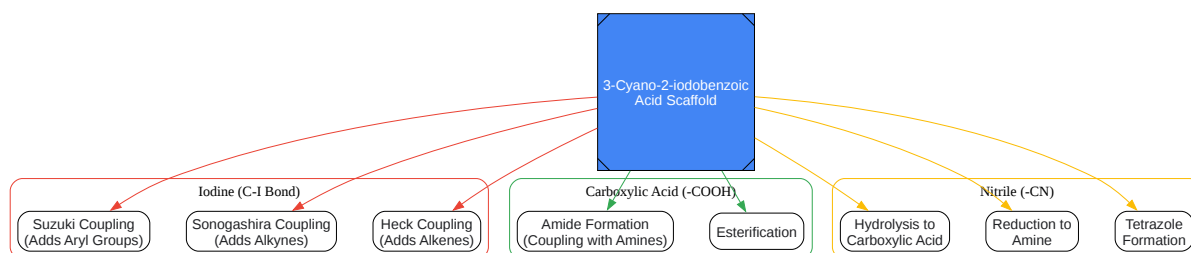
Caption: Workflow for the synthesis of **3-Cyano-2-iodobenzoic acid**.

Applications in Drug Development: A Trifunctional Linchpin

The power of **3-Cyano-2-iodobenzoic acid** lies in the orthogonal reactivity of its three functional groups. This allows for sequential and selective chemical modifications, making it a valuable scaffold in combinatorial chemistry and lead optimization. Iodinated benzoic acids are well-established precursors and intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).^[7]^[8]

- **The Carbon-Iodine Bond (C-I):** The iodine at the 2-position is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This is the most powerful feature of this building block, enabling the direct connection of the benzoic acid core to other complex fragments, a common strategy in building drug candidates.^[8] For instance, a Suzuki coupling can introduce a new aryl or heteroaryl group, fundamentally altering the molecule's steric and electronic properties.
- **The Carboxylic Acid (-COOH):** This group is a classic handle for forming amide bonds, which are prevalent in pharmaceuticals. It can be readily coupled with a diverse library of amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate extensive libraries of drug-like molecules. It also serves as a key site for improving pharmacokinetic properties, such as solubility.
- **The Nitrile Group (-C≡N):** The cyano group is a versatile functional group. It is a bioisostere for other groups, such as a carboxylate or a halogen, and can participate in hydrogen bonding. Chemically, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is another common functional group in medicinal chemistry, often used as a carboxylic acid bioisostere.

Diagram of Potential Synthetic Transformations



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